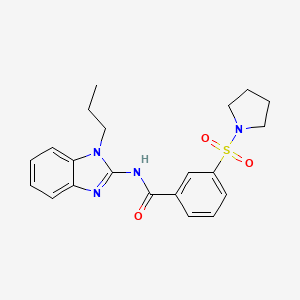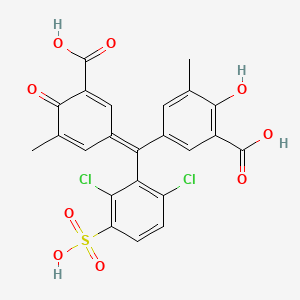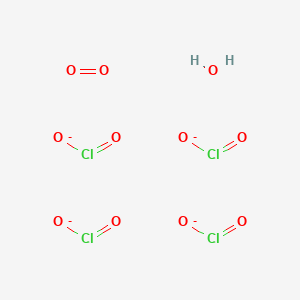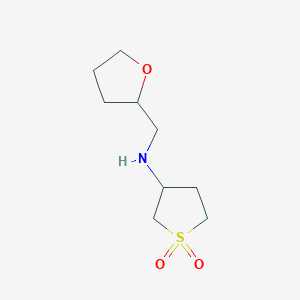![molecular formula C18H16ClN3O2S B1225111 4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Anticancer Activity
The compound has shown potential in anticancer research. A study synthesized thiophene derivatives, closely related to the target compound, which displayed good inhibitory activity against cancer cell lines. These derivatives were tested using the MTT assay for in vitro cytotoxicity, demonstrating their effectiveness in cancer research (Atta & Abdel‐Latif, 2021).
Synthesis and Molecular Structure
Research has been conducted on the synthesis of related compounds. For instance, pyrroles with a thiazolyl group, akin to the target compound, were synthesized and characterized by various spectroscopic techniques. These studies help in understanding the molecular structure and potential applications of such compounds in various fields (Vovk et al., 2010).
Pharmacological Interest
Compounds with a similar structure have been synthesized for pharmacological research. These 1H-1-pyrrolylcarboxamides, synthesized via acyl chlorides, have been characterized and identified, contributing to the understanding of their pharmacological potential (Bijev et al., 2003).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of similar compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated good inhibitory activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Reddy et al., 2010).
Antitubercular Activity
Research into antitubercular activity has been conducted using derivatives of pyrrole. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which share structural similarities, showed moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008).
properties
Product Name |
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
|---|---|
Molecular Formula |
C18H16ClN3O2S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-9-15(11(3)23)10(2)20-16(9)17(24)22-18-21-14(8-25-18)12-4-6-13(19)7-5-12/h4-8,20H,1-3H3,(H,21,22,24) |
InChI Key |
HJRCTBNHCHCNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)
![1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1225030.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225031.png)



![4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1225036.png)
![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![N-[4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]acetamide](/img/structure/B1225039.png)
![2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1225041.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[(4-ethylanilino)-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B1225052.png)